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Compound of Interest
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Cat. No.: B1684432 Get Quote

For Researchers, Scientists, and Drug Development
Professionals
These application notes provide a comprehensive guide for utilizing PD173955, a potent

pyrido[2,3-d]pyrimidine inhibitor of the Bcr-Abl and Src family tyrosine kinases, in Chronic

Myelogenous Leukemia (CML) cell line experiments.

Introduction
Chronic Myelogenous Leukemia is characterized by the constitutively active Bcr-Abl tyrosine

kinase, a product of the Philadelphia chromosome translocation.[1] PD173955 is a small

molecule inhibitor that effectively targets the ATP-binding site of the Abl kinase domain.[2]

Structural studies have shown that unlike imatinib, which binds to an inactive conformation,

PD173955 can bind to a conformation of Abl where the activation loop resembles that of an

active kinase.[2] This allows it to potently inhibit Bcr-Abl kinase activity, leading to the

suppression of downstream signaling pathways, inhibition of cell proliferation, and induction of

cell cycle arrest in CML cells.[3][4]

Mechanism of Action
PD173955 directly inhibits the kinase activity of Bcr-Abl.[3] This inhibition prevents the

autophosphorylation of Bcr-Abl and the subsequent phosphorylation of its downstream

substrates.[3] The disruption of the Bcr-Abl signaling cascade leads to the inhibition of

pathways responsible for cell proliferation and survival.[5]
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Figure 1: Simplified signaling pathway of Bcr-Abl inhibition by PD173955.

Data Presentation
The following tables summarize the quantitative data on the efficacy of PD173955 in various

CML-related cell lines.

Table 1: IC50 Values of PD173955 for Inhibition of Cell Growth
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Cell Line
Bcr-Abl
Dependence

IC50 (nM) Reference

R10(+) Bcr-Abl Dependent 2-35 [3]

R10(-) Bcr-Abl Dependent 2-35 [3]

K562 Bcr-Abl Dependent

Not explicitly stated,

but growth is strongly

inhibited at low nM

concentrations

[3]

MO7e
Cytokine (SCF)

Dependent
12 [6]

Primary CML CD34+

Cells
Bcr-Abl Dependent 7.5 [3]

Table 2: Comparative Kinase Inhibition of PD173955

Kinase IC50 (nM) Reference

Bcr-Abl 1-2 [3][4]

Src 22 [6]

c-Kit (autophosphorylation) ~25 [4]

Table 3: Cellular Effects of PD173955
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Cell Line Effect Concentration
Incubation
Time

Reference

Bcr-Abl

dependent cell

lines

G1 Cell Cycle

Arrest
Low nM range Not specified [3][4]

R10(-)

Inhibition of

substrate

tyrosine

phosphorylation

Effective at low

nM
6 hours [3]

K562
Induction of

apoptosis

500 nM (for

related

compound

PD180970)

Not specified [3]

Experimental Protocols
The following are detailed methodologies for key experiments involving PD173955 in CML cell

lines.

Cell Culture
Cell Lines: K562, R10(+), R10(-) (Bcr-Abl expressing), and parental Ba/F3 or MO7e cells (as

controls).

Culture Medium: RPMI 1640 supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-

glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin. For cytokine-dependent cell

lines like MO7e, supplement the medium with the appropriate growth factor (e.g., 10 ng/mL

SCF).

Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2. Ensure

cells are in the logarithmic growth phase before starting experiments.

PD173955 Preparation
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Solvent: Dissolve PD173955 in Dimethyl Sulfoxide (DMSO) to prepare a stock solution (e.g.,

10 mM).

Storage: Store the stock solution at -20°C.

Working Solutions: Prepare fresh dilutions of PD173955 in the culture medium for each

experiment. Ensure the final DMSO concentration in the culture does not exceed a level that

affects cell viability (typically <0.1%).

Cell Viability and Proliferation Assay ([³H]Thymidine
Uptake)
This protocol assesses the inhibitory effect of PD173955 on cell proliferation.
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Figure 2: Workflow for a [³H]Thymidine uptake proliferation assay.

Cell Seeding: Plate cells (e.g., 1 x 10⁴ cells/well) in a 96-well plate.

Drug Treatment: Add varying concentrations of PD173955 to the wells. Include a vehicle

control (DMSO).

Pre-incubation: Incubate the plate for 48 hours.[3]

Radiolabeling: Add 1 µCi of [³H]thymidine to each well.

Incubation: Incubate for an additional 18 hours.[3]

Harvesting: Harvest the cells onto glass fiber filters.

Measurement: Measure the incorporated radioactivity using a scintillation counter.
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Analysis: Plot the percentage of inhibition against the drug concentration to determine the

IC50 value.

Western Blot Analysis for Protein Phosphorylation
This protocol is used to assess the effect of PD173955 on Bcr-Abl autophosphorylation and the

phosphorylation of its downstream targets.

Cell Treatment: Treat CML cells (e.g., 1 x 10⁷ cells) with various concentrations of PD173955
or a vehicle control for a specified time (e.g., 6 hours).[3]

Cell Lysis: Harvest the cells, wash with ice-cold PBS, and lyse them in a suitable lysis buffer

containing protease and phosphatase inhibitors.

Protein Quantification: Determine the protein concentration of the lysates using a standard

method (e.g., BCA assay).

SDS-PAGE: Separate equal amounts of protein from each sample by SDS-polyacrylamide

gel electrophoresis.

Western Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

Immunoblotting:

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

Incubate the membrane with a primary antibody against phosphotyrosine (e.g., anti-pTyr

monoclonal antibody).

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated

secondary antibody.

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection

system.

Analysis: Analyze the changes in the phosphorylation status of Bcr-Abl and its substrates.

Cell Cycle Analysis by Flow Cytometry
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This protocol determines the effect of PD173955 on the cell cycle distribution.

Cell Treatment: Treat CML cells with PD173955 at the desired concentration and for the

appropriate duration.

Cell Fixation: Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol while

vortexing gently. Store at -20°C overnight.

Staining:

Wash the fixed cells with PBS.

Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and

RNase A.

Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

Analysis: Use cell cycle analysis software to determine the percentage of cells in the G1, S,

and G2/M phases of the cell cycle. Studies have shown that PD173955 induces cell cycle

arrest in G1.[3][4]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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